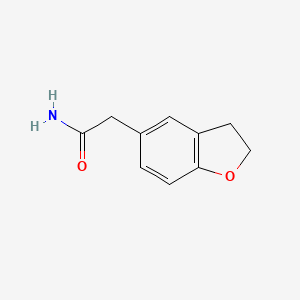

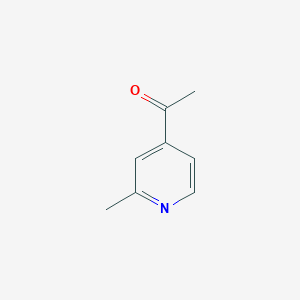

2,3-Dihydro-1-benzofuran-5-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1-benzofuran-5-ylacetamide is a compound that falls within the broader class of benzofuran derivatives. These compounds are of significant interest due to their diverse range of biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 2,3-dihydro-1-benzofuran-5-ylacetamide, has been the subject of several studies. A palladium-catalyzed tandem intramolecular oxy/amino-palladation followed by isocyanide insertion has been described as a novel approach to synthesize 2-benzofuranylacetamides . Another method involves a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . Additionally, a "cyclization/dehydrogenation" strategy has been employed for the synthesis of various benzofuran derivatives . Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds has also been reported .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a fused aromatic ring system that includes a five-membered furan ring. The synthesis methods mentioned often lead to the formation of 2,3-disubstituted benzofurans, which are structurally related to 2,3-dihydro-1-benzofuran-5-ylacetamide .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cascade [3 + 2] annulation , C-H functionalization/annulation , and reactions with different electrophiles to introduce various substituents onto the benzofuran core . These reactions are often catalyzed by transition metals such as palladium, rhodium, and cobalt, and can be used to introduce complex functionalities and diverse substituents into the benzofuran scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of the acetamide group, for example, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the benzofuran ring system can also influence the compound's reactivity and its potential applications in sensing metal cations . The introduction of various substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications or improving its pharmacological profile.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Cascade Reactions : A synthesis method for 2-benzofuran-2-ylacetamides, which may include compounds like 2,3-Dihydro-1-benzofuran-5-ylacetamide, has been developed. This method employs sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating the compound's potential in complex organic synthesis (Gabriele et al., 2007).

Pharmacological Potential

- Anti-HIV, Anticancer, and Antimicrobial Agents : A study synthesized novel benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-ylacetamide, and evaluated them for potential anti-HIV, anticancer, and antimicrobial properties. Some derivatives showed promising results, particularly in anti-HIV activity (Rida et al., 2006).

- Antimicrobial Activity : New derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone, structurally related to 2,3-dihydro-1-benzofuran-5-ylacetamide, were synthesized and demonstrated significant antimicrobial activity against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Kırılmış et al., 2008).

Applications in Medicinal Chemistry

- Anticonvulsant Agent : A study focused on the design and synthesis of benzofuran-acetamide scaffolds, similar to 2,3-dihydro-1-benzofuran-5-ylacetamide, as potential anticonvulsant agents. Some compounds exhibited promising results in animal models, suggesting the potential use of benzofuran derivatives in treating seizures (Shakya et al., 2016).

- Antiproliferative and In Silico G6PDH Inhibitory Activity : The synthesis of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline derivatives, closely related to 2,3-dihydro-1-benzofuran-5-ylacetamide, showed antiproliferative potential against cancer cells and potential as G6PDH inhibitors, according to in silico studies (Santoshkumar et al., 2016).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDMWDHQRPQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-5-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)